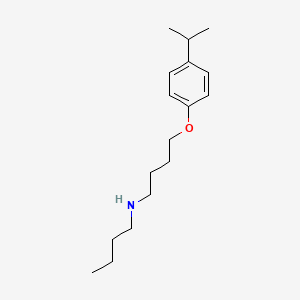

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted amines can be achieved through various methods. For instance, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another approach involves the aza-Wittig reaction followed by a double Grignard reaction to prepare N,N-bis(but-3-enyl)amines . These methods highlight the versatility and creativity in synthesizing N-substituted amines, which could be applicable to the synthesis of N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine.

Molecular Structure Analysis

The molecular structure of N-substituted amines can significantly influence their reactivity and physical properties. The papers do not provide specific details on the molecular structure of N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine, but they do discuss the importance of the structure in the synthesis and activity of related compounds. For example, the presence of tert-butanesulfinyl groups in imines serves as a chiral directing group and influences the outcome of nucleophilic additions .

Chemical Reactions Analysis

N-substituted amines can undergo various chemical reactions. The tert-butanesulfinyl group in imines activates them for the addition of different classes of nucleophiles and can be cleaved after nucleophilic addition . The synthesis of N-substituted amines like those mentioned in the papers often involves reactions with Grignard reagents, indicating a potential pathway for the synthesis of N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted amines are influenced by their molecular structure. While the papers do not provide specific data on the properties of N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine, they do mention the synthesis of N-t-Boc derivatives of amines, which are chemoselectively formed in water without side products . This suggests that the solubility and reactivity of N-substituted amines can be manipulated through protective groups. Additionally, the antifungal activity of certain N-substituted amines indicates that these compounds can have significant biological properties .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds like N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine are explored for their degradation using advanced oxidation processes (AOPs). AOPs are effective in mineralizing nitrogen-containing compounds, which are often resistant to conventional degradation processes. Research indicates that ozone and Fenton processes are particularly reactive towards various amines, dyes, and pesticides. The degradation efficiency, reaction mechanisms, and effects of process parameters such as pH and initial concentration are crucial for optimizing treatment schemes. Cavitation is noted as a promising pre-treatment method for cost reduction, and hybrid methods offer synergistic effects for specific effluents (Bhat & Gogate, 2021).

Organic Synthesis and Catalysis

N-halo reagents, which may include or interact with N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine, are utilized in various organic transformations such as oxidation reactions, halogenation, and acylation. These reagents are pivotal in synthesizing new chemical entities, highlighting the importance of N-halo compounds in organic chemistry and synthesis (Kolvari et al., 2007).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the focus is on the sorption behaviors of phenoxy herbicides and related compounds to various matrices such as soil, organic matter, and minerals. Understanding these interactions is crucial for assessing the environmental fate of such compounds and developing remediation strategies. Studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with sorption influenced by soil pH, organic carbon content, and mineral content (Werner, Garratt, & Pigott, 2012).

Propiedades

IUPAC Name |

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-4-5-12-18-13-6-7-14-19-17-10-8-16(9-11-17)15(2)3/h8-11,15,18H,4-7,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQYXLPGNKZYRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCOC1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367206 |

Source

|

| Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |

CAS RN |

5527-74-2 |

Source

|

| Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)